molecular formula C11H26O2Si B12553377 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol CAS No. 190016-52-5

4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol

Cat. No.: B12553377
CAS No.: 190016-52-5
M. Wt: 218.41 g/mol
InChI Key: LWSKSGVHPMJOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol is an organic compound with the molecular formula C10H24O2Si. This compound is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a hydroxyl group, making it a valuable intermediate in organic synthesis. It is commonly used in the protection of hydroxyl groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure the stability of the silyl ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available starting materials and reagents, ensuring high yield and selectivity. The reaction conditions are optimized to achieve efficient production while maintaining the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol is widely used in scientific research due to its versatility:

    Chemistry: It serves as a protecting group for hydroxyl functionalities, facilitating complex synthetic pathways.

    Biology: The compound is used in the synthesis of biologically active molecules and natural products.

    Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable silyl ether, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step synthetic processes, allowing for selective reactions at other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol is unique due to its specific combination of a tert-butyl(dimethyl)silyl group and a hydroxyl group on a methylbutanol backbone. This structure provides stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

CAS No.

190016-52-5

Molecular Formula

C11H26O2Si

Molecular Weight

218.41 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-2-methylbutan-1-ol

InChI

InChI=1S/C11H26O2Si/c1-10(9-12)7-8-13-14(5,6)11(2,3)4/h10,12H,7-9H2,1-6H3

InChI Key

LWSKSGVHPMJOKM-UHFFFAOYSA-N

Canonical SMILES

CC(CCO[Si](C)(C)C(C)(C)C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.